2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride
Overview
Description
2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride is a chemical compound with a complex structure that includes both amine and amide functional groups
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that similar compounds can form assemblies with different reactivity due to hydrogen bonding .
Pharmacokinetics
The compound’s physical and chemical properties such as molecular weight (24617800), and LogP (209670) can influence its bioavailability .
Result of Action
Similar compounds have been shown to have significant effects on the composition and compositional heterogeneity of copolymers .
Action Environment
The action of 2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride can be influenced by various environmental factors. For instance, the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . Additionally, safety precautions should be taken to avoid skin and eye contact, and ensure good ventilation to prevent inhalation hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride typically involves multiple steps. One common method starts with the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield dimethylaminopropylamine . The next step involves the reaction of dimethylaminopropylamine with a suitable phenylpropanamide derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides or amines.
Scientific Research Applications
2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound used in the production of surfactants and other chemicals.
3,3′-Iminobis(N,N-dimethylpropylamine): Another similar compound with applications in organic synthesis and industrial processes.
Uniqueness
2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride is unique due to its specific structure, which combines both amine and amide functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
2-amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O.2ClH/c1-17(2)10-6-9-16-14(18)13(15)11-12-7-4-3-5-8-12;;/h3-5,7-8,13H,6,9-11,15H2,1-2H3,(H,16,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSLDVXJPWMCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(CC1=CC=CC=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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